molecular formula C7H8BFO2 B1439148 (3-Fluorobenzyl)boronic acid CAS No. 238765-10-1

(3-Fluorobenzyl)boronic acid

Cat. No.: B1439148
CAS No.: 238765-10-1
M. Wt: 153.95 g/mol
InChI Key: WKNVBMVZEYNEHU-UHFFFAOYSA-N
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Description

(3-Fluorobenzyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a 3-fluorophenylmethyl moiety, making it a valuable reagent in the formation of carbon-carbon bonds.

Safety and Hazards

[(3-Fluorophenyl)methyl]boronic acid is classified as Eye Damage 1, Skin Corrosion 1B, and STOT SE 3 . It is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation .

Future Directions

[(3-Fluorophenyl)methyl]boronic acid has been recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of [(3-Fluorophenyl)methyl]boronic acid is the palladium (Pd) catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of [(3-Fluorophenyl)methyl]boronic acid involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, [(3-Fluorophenyl)methyl]boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by [(3-Fluorophenyl)methyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .

Pharmacokinetics

It is known that boronic acids like [(3-fluorophenyl)methyl]boronic acid are generally stable and readily prepared . These properties could potentially impact the bioavailability of [(3-Fluorophenyl)methyl]boronic acid, but more research is needed to confirm this.

Result of Action

The result of the action of [(3-Fluorophenyl)methyl]boronic acid is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron reagents, which can be used in further chemical reactions .

Action Environment

The action of [(3-Fluorophenyl)methyl]boronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which [(3-Fluorophenyl)methyl]boronic acid is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Fluorobenzyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorobenzyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorophenylboronic acids . This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

(3-fluorophenyl)methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNVBMVZEYNEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666655
Record name [(3-Fluorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238765-10-1
Record name [(3-Fluorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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